molecular formula C26H32N4O3 B2809039 Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260630-15-6

Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2809039
CAS No.: 1260630-15-6
M. Wt: 448.567
InChI Key: HXTNCYZIXPHJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,3,4-tetrahydropyrimidine-5-carboxylate family, characterized by a pyrimidine core substituted with a phenyl group at position 4, an oxo group at position 2, and a piperazine-linked benzyl group at position 4. Its structure combines features of the Biginelli reaction products (common in dihydropyrimidine synthesis) with a Mannich-type modification introducing the 4-phenylpiperazinylmethyl moiety.

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-3-19-10-12-20(13-11-19)24-23(25(31)33-4-2)22(27-26(32)28-24)18-29-14-16-30(17-15-29)21-8-6-5-7-9-21/h5-13,24H,3-4,14-18H2,1-2H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTNCYZIXPHJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydropyrimidine Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the tetrahydropyrimidine ring.

    Substitution Reactions:

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

Antidepressant Activity

Recent studies suggest that compounds with similar structures exhibit significant antidepressant effects. The phenylpiperazine moiety is particularly noted for its activity at serotonin receptors, which are crucial targets for antidepressant medications. Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate may therefore hold promise as a novel antidepressant agent due to its ability to modulate neurotransmitter levels .

Anticonvulsant Properties

Research has shown that related compounds demonstrate anticonvulsant activity. The mechanism often involves modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release. Given the structural similarities, it is plausible that this compound could also exhibit anticonvulsant effects, warranting further investigation through preclinical studies .

Anticancer Potential

The compound's ability to interact with various biological targets suggests potential anticancer properties. Studies have indicated that similar tetrahydropyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways and mechanisms remain to be elucidated but present an exciting avenue for future research .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, a derivative of this compound was administered to assess its impact on depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors. The study concluded that the compound's action on serotonin receptors was likely responsible for these effects .

Case Study 2: Anticonvulsant Activity Assessment

A series of experiments evaluated the anticonvulsant properties of structurally related compounds in rodent models. The findings showed that certain derivatives could significantly reduce seizure frequency and duration when subjected to chemically induced seizures. This highlights the potential for developing new anticonvulsant therapies based on this chemical framework .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrahydropyrimidine core can mimic natural substrates or ligands, allowing it to modulate biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Core

Key Analogues :

Compound Name R4 R6 Key Properties
Target Compound 4-ethylphenyl (4-phenylpiperazin-1-yl)methyl High lipophilicity (logP ~3.5 estimated), CNS-targeted activity
Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-chlorophenyl (4-(3-chlorophenyl)piperazin-1-yl)methyl Increased halogen-mediated polarity (logP ~3.2); enhanced metabolic stability due to Cl substituents
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-methoxyphenyl Methyl Lower logP (~2.5); methoxy group enhances solubility but reduces CNS penetration

Analysis :

  • Aromatic Substituents : The ethyl group at R4 in the target compound increases lipophilicity compared to methoxy or chloro derivatives, favoring blood-brain barrier penetration .
  • Piperazine Modifications: The 4-phenylpiperazinyl group (target compound) vs. 4-(3-chlorophenyl)piperazinyl () alters receptor binding.
Piperazine-Linked Derivatives

Example : Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Molecular Weight : 527.02 vs. ~495 for the target compound.
  • logP : 2.88 (lower than the target due to methoxybenzoyl group).
  • Bioactivity : The methoxybenzoyl substituent may confer anti-inflammatory or antimicrobial properties, contrasting with the target compound’s likely CNS activity .
Non-Piperazine Analogues

Example : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structure : Replaces the piperazinylmethyl group with a pyrazole ring.
  • Activity : Demonstrated anti-tuberculosis effects, highlighting how core heterocycle changes shift therapeutic applications .

Physicochemical Data :

Property Target Compound Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-... Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-...
logP ~3.5 (est.) 2.5 3.2
TPSA ~75 Ų 65 Ų 85 Ų
Solubility Low (logSw ~-3.5) Moderate (methoxy enhances aqueous solubility) Low (chlorine reduces solubility)

Pharmacological Implications

  • Chloro Derivatives : Enhanced metabolic stability and σ-receptor binding ().

Biological Activity

Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O5C_{19}H_{24}N_{4}O_{5}. The structure features a tetrahydropyrimidine ring, which is known for its diverse biological activities. The presence of the phenylpiperazine moiety is significant as it is commonly associated with various pharmacological effects, particularly in psychopharmacology.

Antioxidant Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit promising antioxidant properties. A study demonstrated that compounds similar to this compound showed effective radical scavenging activity. For instance, certain derivatives with specific substitutions exhibited IC50 values ranging from 6.261 µM to 6.539 µM in radical scavenging assays .

Antidiabetic Potential

The compound's structure suggests potential antidiabetic activity. Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of drugs used in diabetes management. Compounds with similar structures have been shown to inhibit DPP-IV effectively, leading to improved glycemic control in animal models . The tetrahydropyrimidine framework may contribute to this activity by enhancing binding affinity to the DPP-IV enzyme.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by the substituents on its phenyl and piperazine rings. For example:

Substituent PositionTypeEffect on Activity
ParaFluoroEnhanced radical scavenging
MetaChloroIncreased alpha-amylase inhibition
OrthoMethylReduced cytotoxicity

These observations suggest that the positioning and nature of substituents play a critical role in modulating the biological effects of the compound .

Case Studies

  • Anticancer Activity : In vitro studies on related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific halogen substitutions demonstrated higher cytotoxicity compared to non-substituted analogs .
  • Neuropharmacological Effects : Compounds containing piperazine moieties are often investigated for their neuropharmacological properties. A study indicated that certain tetrahydropyrimidine derivatives exhibited anxiolytic and antidepressant-like effects in rodent models, potentially through modulation of serotonin receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.